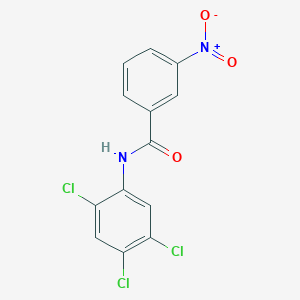

3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Organic Synthesis and Biological Chemistry

The benzamide framework is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.net As derivatives of benzoic acid, benzamides are recognized as versatile building blocks and crucial intermediates for creating a wide array of biologically active molecules. researchgate.netresearchgate.net The amide bond itself is ubiquitous in biological processes, and its stability, neutrality, and ability to participate in hydrogen bonding make it a favored feature in drug design. researchgate.net Consequently, approximately 25% of active pharmaceutical ingredients contain an amide scaffold. researchgate.net

N-substituted benzamide derivatives, in particular, are a subject of extensive research due to their broad spectrum of pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. researchgate.netwalshmedicalmedia.com Their utility is not confined to medicine; they are also integral in the development of new polymeric materials. researchgate.net The synthesis of these compounds is a primary focus of organic chemistry, with numerous methods developed to efficiently form the characteristic amide linkage. researchgate.net

Significance of Nitro and Polyhalogenated Aryl Moieties in Modulating Chemical Reactivity and Biological Interactions

The introduction of specific functional groups, or moieties, onto a core chemical scaffold can dramatically alter a molecule's properties. The nitro group (NO₂) is a potent electron-withdrawing group that is instrumental in drug design, contributing to a wide range of therapeutic agents, particularly in antimicrobial and anticancer applications. mdpi.com Its presence can significantly influence a molecule's bioactivity and pharmacokinetic profile. mdpi.com

Similarly, the strategic incorporation of halogen atoms, such as chlorine, into biologically active molecules is a well-established method for enhancing their inherent activity. mdpi.com Polyhalogenated aryl rings, like the trichlorophenyl group in the subject compound, are of particular interest. The number and position of chlorine atoms can affect the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Research into halogen-containing benzamides has been pursued in the search for new antiparasitic agents, highlighting the importance of these moieties in modulating biological effects. nih.gov

Rationale for Academic Investigation into 3-nitro-N-(2,4,5-trichlorophenyl)benzamide

A thorough investigation into this compound is warranted due to the combination of its promising structural features and the noticeable absence of detailed scientific characterization in the public domain.

Despite its availability as a research chemical from some suppliers, there is a significant lack of published academic research for this compound. sigmaaldrich.com A search of prominent scientific databases reveals its molecular formula (C₁₃H₇Cl₃N₂O₃) and CAS number (328259-26-3), but no comprehensive studies detailing its synthesis, spectral characterization, crystallographic structure, or biological activity. sigmaaldrich.comarctomsci.com One major supplier explicitly notes that it does not collect analytical data for this product, placing the responsibility of confirming its identity and purity on the buyer. sigmaaldrich.com This represents a clear and significant gap in the scientific record.

Given the literature gap, a foundational study of this compound would be essential. The primary objectives would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to produce high-purity this compound, likely via the Schotten-Baumann reaction between 3-nitrobenzoyl chloride and 2,4,5-trichloroaniline (B140166). mdpi.comnih.gov

Structural Elucidation and Characterization: To unequivocally confirm the molecular structure and establish a reference dataset of its physicochemical properties using a suite of analytical techniques.

Hypothesis: It is hypothesized that the combination of the 3-nitrobenzamide (B147352) core with the 2,4,5-trichlorophenyl substituent will result in a molecule with a distinct and measurable set of spectral and physical properties. The electronic properties of the nitro and trichloro-substituted rings are expected to significantly influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Overview of Research Methodologies Employed in the Systematic Academic Characterization of Novel Organic Compounds

The characterization of a new organic compound is a systematic process that relies on a combination of spectroscopic and analytical techniques to determine its structure, purity, and properties. ijpsjournal.comrroij.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for revealing the carbon-hydrogen framework of a molecule. rroij.comwikibooks.org Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the amide C=O and N-H bonds, and the nitro group. wikibooks.org Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern, which helps confirm the molecular formula. rroij.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound. ijpsjournal.comyoutube.com A single, sharp peak in an HPLC chromatogram or a single spot in a TLC plate is a strong indicator of a pure substance. youtube.comroyalsocietypublishing.org

Physical Properties: Determining the melting point is a simple yet effective method for assessing purity; pure crystalline solids typically exhibit a sharp, narrow melting range. youtube.com

Structural Analysis: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov

A comprehensive study of this compound would employ these methods to build a complete profile of the molecule. The hypothetical data that would be collected is presented in the tables below.

Detailed Research Findings (Hypothetical Data)

As no experimental data has been published, the following tables represent the types of data that would be generated during a comprehensive characterization of the compound.

Table 1: Physicochemical and Analytical Properties

This table would summarize the fundamental identifiers and physical properties of the compound.

| Property | Expected Data |

| Molecular Formula | C₁₃H₇Cl₃N₂O₃ |

| Molecular Weight | 345.57 g/mol |

| CAS Number | 328259-26-3 |

| Appearance | Crystalline Solid (Color to be determined) |

| Melting Point | To be determined (°C) |

| Purity (by HPLC) | >95% (Target) |

| TLC Rf Value | To be determined (Solvent system specified) |

Table 2: Spectroscopic Data Interpretation

This table would detail the key signals from various spectroscopic analyses used for structural confirmation.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Signals corresponding to the distinct aromatic protons on both the 3-nitrophenyl and 2,4,5-trichlorophenyl rings. A singlet or doublet for the amide (N-H) proton, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Signals for all 13 carbon atoms, including the carbonyl carbon (C=O) of the amide, and distinct signals for the substituted aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), aromatic C-H stretching, C=C stretching (aromatic), asymmetric and symmetric NO₂ stretching, and C-Cl stretching. |

| High-Resolution MS | An exact mass measurement that confirms the elemental composition (C₁₃H₇Cl₃N₂O₃). The fragmentation pattern would likely show cleavage at the amide bond. |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3/c14-9-5-11(16)12(6-10(9)15)17-13(19)7-2-1-3-8(4-7)18(20)21/h1-6H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOFFQPSRDZVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Investigations of 3 Nitro N 2,4,5 Trichlorophenyl Benzamide

Retrosynthetic Analysis and Precursor Selection for 3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N), as this is one of the most reliable bond-forming reactions in organic synthesis. This disconnection yields two primary precursors: an activated derivative of 3-nitrobenzoic acid and 2,4,5-trichloroaniline (B140166). This approach is favored for its efficiency and high convergence.

The strategic placement of the nitro and trichlorophenyl groups is dictated by the choice of starting materials. The synthesis is designed to bring together two distinct molecular fragments, each bearing its required functional groups prior to the final coupling step.

The Benzoyl Moiety : The 3-nitrobenzoyl portion is typically derived from 3-nitrobenzoic acid. This starting material is readily available and can be efficiently converted into a more reactive species, such as an acyl chloride. The conversion is commonly achieved by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This pre-functionalized precursor ensures the nitro group is correctly positioned at the 3-position of the benzoyl ring in the final product.

The Aniline (B41778) Moiety : The N-(2,4,5-trichlorophenyl) fragment is sourced from 2,4,5-trichloroaniline. This precursor provides the required substitution pattern on the aniline ring. The high degree of chlorination on this ring significantly influences its electronic properties, particularly the nucleophilicity of the amine group.

Optimized Reaction Conditions and Catalytic Systems for Amide Bond Formation

The formation of the amide bond from 3-nitrobenzoyl chloride and 2,4,5-trichloroaniline is an example of the Schotten-Baumann reaction. quora.combyjus.com This reaction involves the acylation of an amine with an acyl chloride under basic conditions. quora.combyjus.com Optimization of this step is crucial for maximizing yield and purity.

The standard and most direct method for synthesizing this compound involves the reaction of 3-nitrobenzoyl chloride with 2,4,5-trichloroaniline. A general procedure involves dissolving the aniline in an appropriate anhydrous solvent and adding the acyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. byjus.commdpi.com

The choice of solvent and base can significantly impact the reaction's success. Aprotic solvents are preferred to avoid side reactions with the acyl chloride.

Table 1: Comparison of Typical Reaction Conditions for N-Aryl Benzamide (B126) Synthesis

| Parameter | Selection | Rationale |

| Acylating Agent | 3-Nitrobenzoyl chloride | Highly reactive, promotes efficient acylation. |

| Amine | 2,4,5-Trichloroaniline | Commercially available precursor. |

| Solvent | Dichloromethane (CH₂Cl₂), Pyridine (B92270), Tetrahydrofuran (THF) | Aprotic solvents that do not react with the acyl chloride. Pyridine can act as both a solvent and a base. |

| Base | Pyridine, Triethylamine (Et₃N) | Neutralizes the HCl byproduct, preventing protonation of the aniline and shifting the equilibrium toward the product. byjus.commdpi.com |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; initial cooling helps control the reaction rate, followed by stirring at room temperature for completion. nanobioletters.com |

The data in this table is compiled from general procedures for Schotten-Baumann reactions and related benzamide syntheses. byjus.commdpi.comnanobioletters.com

The acylation of an amine with an acyl chloride is a thermodynamically favorable process due to the formation of the stable amide bond. The reaction mechanism proceeds via nucleophilic acyl substitution.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

Tetrahedral Intermediate Formation : A transient tetrahedral intermediate is formed.

Chloride Elimination : The carbonyl double bond reforms, leading to the elimination of the chloride ion as a leaving group.

Deprotonation : A base removes the proton from the nitrogen atom, neutralizing the resulting ammonium (B1175870) species and generating the final amide product.

Kinetically, the rate of reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride. While 2,4,5-trichloroaniline is a relatively weak nucleophile due to the electron-withdrawing effects of the three chlorine atoms, the high reactivity of the acyl chloride ensures the reaction proceeds. The presence of a base is crucial; it prevents the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. byjus.comscispace.comrsc.org

Development of Alternative Synthetic Routes and Pathway Divergence Studies

While the acyl chloride method is robust, alternative pathways can be considered, particularly if milder conditions are required or if the acyl chloride is unstable.

A linear synthesis , in contrast, would involve building the molecule step-by-step from a single starting material. pediaa.com For instance, one could hypothetically start with benzanilide (B160483) and attempt to introduce the nitro group and three chloro substituents sequentially. This linear path would be fraught with challenges:

Regioselectivity : Controlling the precise position of nitration and chlorination on the two different aromatic rings would be extremely difficult.

Reaction Conditions : The conditions required for nitration (strong acid) and chlorination might be incompatible with the amide functionality or lead to undesired side reactions.

Therefore, the convergent strategy is vastly superior for the synthesis of this compound.

Alternative convergent methods could employ different coupling reagents to form the amide bond directly from 3-nitrobenzoic acid and 2,4,5-trichloroaniline, avoiding the need to first synthesize the acyl chloride. These reagents activate the carboxylic acid to facilitate the reaction.

Table 2: Alternative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproduct | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | A classic and inexpensive reagent. The DCU byproduct is insoluble in many organic solvents, which can simplify purification but also cause handling issues. uni-kiel.de |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Often used with an additive like HOBt. The water-soluble nature of the byproduct facilitates workup. bachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | A very effective reagent, but the HMPA byproduct is a suspected carcinogen. uni-kiel.de |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | - | Highly effective, especially for sterically hindered couplings or those prone to racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | A very popular and highly efficient uronium salt-based reagent, often providing fast reaction times and high yields with low racemization. bachem.com |

This table presents a selection of common peptide coupling reagents that can be applied to general amide synthesis. uni-kiel.debachem.compeptide.com

These alternative methods provide a valuable toolkit for chemists, allowing for the optimization of the synthesis based on substrate reactivity, desired purity, and cost considerations.

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformation in the formation of this compound is the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and 2,4,5-trichloroaniline. This reaction is a classic example of amide bond formation. mdpi.com

Elucidation of Reaction Intermediates and Transition States

The reaction proceeds through a well-established addition-elimination mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of the 2,4,5-trichloroaniline on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

This tetrahedral intermediate is a transient species and is not typically isolated. It is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. The stability of this intermediate is influenced by the substituents on both aromatic rings. The electron-withdrawing nitro group on the benzoyl moiety and the chloro groups on the aniline ring affect the electron density and the stability of this intermediate.

The subsequent step involves the collapse of the tetrahedral intermediate, where the lone pair of electrons on the oxygen atom reforms the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is a good leaving group. The final step is the deprotonation of the nitrogen atom, typically by a weak base such as another molecule of the aniline or an added non-nucleophilic base like triethylamine, to yield the final amide product, this compound. mdpi.com

The transition state for the rate-determining step, which is generally the formation of the tetrahedral intermediate, involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-oxygen double bond. Computational studies on similar acylation reactions of anilines suggest a transition state where there is a significant degree of bond formation to the aniline nucleophile. researchgate.net

Table 1: Key Species in the Formation of this compound

| Species | Structure | Description |

| Reactants | 3-nitrobenzoyl chloride and 2,4,5-trichloroaniline | The starting materials for the amide synthesis. |

| Tetrahedral Intermediate | A species with a central carbon atom bonded to an oxygen anion, a chloride, the 3-nitrophenyl group, and the N-protonated 2,4,5-trichloroanilino group. | A high-energy, transient intermediate formed during the nucleophilic attack. |

| Transition State | A structure representing the highest energy point on the reaction coordinate leading to the tetrahedral intermediate. | Characterized by partial bond formation between the aniline nitrogen and the carbonyl carbon. |

| Product | This compound | The final, stable amide product. |

This table is generated based on established mechanisms for nucleophilic acyl substitution and may not represent experimentally isolated species for this specific reaction.

Influence of Substituent Effects on Reaction Mechanisms

The substituents on both the 3-nitrobenzoyl chloride and the 2,4,5-trichloroaniline have a profound influence on the reaction mechanism and rate.

The nitro group on the benzoyl chloride is a strong electron-withdrawing group. Its presence at the meta-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. This activating effect generally leads to a faster reaction rate compared to unsubstituted benzoyl chloride.

The three chloro substituents on the aniline ring are also electron-withdrawing through their inductive effect. This reduces the nucleophilicity of the amino group in 2,4,5-trichloroaniline compared to unsubstituted aniline. A decrease in the nucleophilicity of the amine would be expected to slow down the rate of the acylation reaction.

Kinetic studies on the reactions of substituted anilines with substituted benzoyl chlorides have shown that the reaction rate is sensitive to the electronic properties of the substituents. researchgate.net A Hammett plot for the reaction of various substituted anilines with a given benzoyl chloride would typically show a negative rho (ρ) value, indicating that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity. Conversely, for the reaction of a given aniline with various substituted benzoyl chlorides, a positive rho (ρ) value is expected, as electron-withdrawing groups on the benzoyl chloride enhance the electrophilicity of the carbonyl carbon and accelerate the reaction.

Table 2: Predicted Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Predicted Impact on Reaction Rate |

| 3-Nitro | On benzoyl chloride | Strong electron-withdrawing | Accelerating |

| 2,4,5-Trichloro | On aniline | Strong electron-withdrawing | Decelerating |

This table provides a qualitative prediction based on general principles of physical organic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Nitro N 2,4,5 Trichlorophenyl Benzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information on chemical shifts, coupling constants, and spatial proximities of nuclei.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Chemical Shift and Coupling Constant Assignments

A hypothetical ¹H NMR spectrum of 3-nitro-N-(2,4,5-trichlorophenyl)benzamide would be expected to show distinct signals for the protons on the two aromatic rings. The protons on the 3-nitrophenyl ring would likely appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the amide linkage. Similarly, the two protons on the 2,4,5-trichlorophenyl ring would exhibit signals characteristic of their highly substituted environment. The amide proton (N-H) would typically present as a broad singlet, its chemical shift being sensitive to solvent and concentration.

In a ¹³C NMR spectrum, one would anticipate signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and chloro substituents.

¹⁵N NMR, while less common, could provide direct information about the electronic environment of the two nitrogen atoms in the nitro and amide groups.

However, without experimental data, any discussion of specific chemical shifts and coupling constants remains purely speculative.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from one-dimensional spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be essential for connecting the 3-nitrobenzoyl and 2,4,5-trichlorophenyl fragments across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

The absence of published 2D NMR data prevents the construction of a detailed and verified assignment of the molecule's spectral features.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS is a critical technique for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₁₃H₇Cl₃N₂O₃), the theoretical exact mass could be calculated and compared to an experimental value.

Fragmentation Pattern Analysis and Proposed Ion Pathways

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS/MS techniques, reveals characteristic fragmentation patterns. The fragmentation of this compound would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the 3-nitrobenzoyl and 2,4,5-trichloroanilino fragments. Further fragmentation of these initial ions would provide additional structural confirmation. For instance, the loss of the nitro group (NO₂) or carbon monoxide (CO) from the benzoyl fragment are common fragmentation pathways for related compounds. Analysis of these pathways provides a "fingerprint" of the molecule's structure. Without access to the mass spectrum, a detailed analysis of its fragmentation is not possible.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography on a single crystal of the compound would provide the most definitive three-dimensional structure in the solid state.

Elucidation of Molecular Conformation and Intermolecular Interactions in the Solid State

A crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. This would include the planarity of the amide bond and the relative orientations of the two aromatic rings. Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H and the oxygen atoms of the nitro or carbonyl groups), halogen bonds (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings. Such information is vital for understanding the material's properties and its behavior in a condensed phase. The lack of published crystallographic data means that the solid-state architecture of this compound remains unknown.

Crystal Packing Analysis and Supramolecular Architecture

The three-dimensional arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, which collectively define the supramolecular architecture. For substituted benzanilides, hydrogen bonding, and to a lesser extent, halogen bonding and π-π interactions, are the primary drivers of the crystal packing.

Although a crystal structure for this compound has not been reported, analysis of analogous compounds such as 2-nitro-N-(4-nitrophenyl)benzamide and 2-nitro-N-(2-nitrophenyl)benzamide provides significant insights. In these related structures, the molecules are primarily linked by intermolecular N-H···O hydrogen bonds involving the amide proton and an oxygen atom from a nitro group of an adjacent molecule. tubitak.gov.trresearchgate.netnih.gov These interactions typically form chains or more complex three-dimensional networks.

For instance, in the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, creating C(4) chains. nih.gov These chains are further interconnected by weak C—H⋯O contacts, which assemble the molecules into sheets and ultimately a three-dimensional network. nih.gov Similarly, the structure of 2-nitro-N-(4-nitrophenyl)benzamide is stabilized by intermolecular N-H···O hydrogen bonds that result in a 3D network. tubitak.gov.trresearchgate.net

A critical feature of benzanilide (B160483) structures is the dihedral angle between the two phenyl rings, which is influenced by the substitution pattern. In 2-nitro-N-(4-nitrophenyl)benzamide, this angle is a significant 82.32(4)°. tubitak.gov.trresearchgate.net For 2-nitro-N-(2-nitrophenyl)benzamide, the central amide plane forms dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene (B151609) rings, respectively. nih.gov It is anticipated that this compound would also adopt a non-planar conformation, with the bulky chlorine atoms and the nitro group influencing the precise torsion angles. The presence of multiple chlorine atoms on one phenyl ring introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which could further direct the crystal packing.

Table 1: Crystallographic Data for Analogue Benzamide (B126) Compounds

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|

| 2-nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P 212121 | N-H···O and C-H···O hydrogen bonds | tubitak.gov.trresearchgate.net |

| 2-nitro-N-(2-nitrophenyl)benzamide | Orthorhombic | Pna21 | N-H···O and C-H···O hydrogen bonds | nih.gov |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | Monoclinic | P 21/c | Not specified (N-acylated, no N-H) | researchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of molecules. For this compound, the spectra would be dominated by vibrations characteristic of the amide linkage, the nitro group, and the substituted aromatic rings.

Studies on benzanilide and its derivatives provide a basis for assigning the key vibrational modes. ajol.info The amide group gives rise to several characteristic bands:

Amide I: Primarily due to the C=O stretching vibration, typically appearing in the region of 1630-1700 cm⁻¹. For p-nitrobenzanilide, this band is observed around 1650 cm⁻¹. ajol.info

Amide II: A mixed mode involving N-H in-plane bending and C-N stretching, found between 1510-1570 cm⁻¹.

Amide III: A complex vibration involving C-N stretching and N-H bending, located in the 1250-1350 cm⁻¹ range.

N-H Stretch: A strong band usually observed between 3200-3400 cm⁻¹, sensitive to hydrogen bonding.

The nitro group (NO₂) exhibits two prominent stretching vibrations:

Asymmetric Stretch: A strong absorption typically found in the 1500-1560 cm⁻¹ range.

Symmetric Stretch: A strong absorption usually located between 1335-1385 cm⁻¹.

The trichlorophenyl ring contributes several characteristic vibrations. The C-Cl stretching modes are expected in the lower frequency region of the spectrum. Raman spectroscopy is particularly effective for detecting C-Cl bonds, with vibrations often appearing in the 600-700 cm⁻¹ range. nih.gov The precise positions of the aromatic C-H and C=C vibrations would be influenced by the substitution pattern on both rings.

Table 2: Expected Vibrational Bands for this compound based on Analogues

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | ajol.info |

| Amide I (C=O Stretch) | Amide | 1630 - 1700 | ajol.info |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1510 - 1570 | ajol.info |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | ajol.info |

| NO₂ Symmetric Stretch | Nitro | 1335 - 1385 | ajol.info |

| C-Cl Stretch | Chlorophenyl | 600 - 700 | nih.gov |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. acs.org

Currently, there is no information in the scientific literature regarding the synthesis of chiral derivatives of this compound. The parent molecule itself is achiral. Should chiral derivatives be synthesized, for example, by introducing a chiral center into the molecule or by creating atropisomers through restricted rotation around the C-N amide bond or C-C single bonds, chiroptical spectroscopy would be indispensable for their stereochemical characterization.

The generation of a chiroptical response requires the molecule to be chiral and non-racemic. acs.org For a hypothetical chiral derivative, ECD spectroscopy would probe stereochemical features influencing the electronic transitions, primarily the π-π* transitions of the aromatic rings and the n-π* transition of the amide carbonyl. VCD spectroscopy would provide stereochemical information from the vibrational transitions throughout the mid-infrared region. The sign and intensity of the observed Cotton effects in the ECD or VCD spectra, when compared with quantum chemical predictions, would allow for the unambiguous assignment of the absolute configuration of the stereocenters or the axial chirality. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to 3 Nitro N 2,4,5 Trichlorophenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and potential reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing varying charge potentials. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. An MEP analysis of 3-nitro-N-(2,4,5-trichlorophenyl)benzamide would likely reveal negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential near the hydrogen atoms. Such an analysis is critical for understanding intermolecular interactions, but specific MEP surface data for this compound has not been reported. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, FMO analysis would provide insights into its kinetic stability and its propensity to engage in chemical reactions. Research on similar nitroaromatic compounds suggests that the nitro group significantly influences the electronic properties, but specific HOMO-LUMO energy values and their distribution for the title compound are not available. youtube.comyoutube.comresearchgate.netyoutube.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Exploration of Rotational Barriers and Stable Conformations

Molecules are not static; they can rotate around their single bonds, leading to various conformations. By systematically rotating specific bonds, such as the amide bond and the bonds connecting the phenyl rings, and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable, low-energy conformations and the energy barriers between them. For this compound, this analysis would be key to understanding its preferred shape in different environments. However, detailed studies on the rotational barriers and stable conformers of this specific molecule are absent from the current scientific literature.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules based on classical mechanics, MD can reveal how a molecule like this compound behaves in a solution or interacting with a biological target. These simulations can provide information on conformational flexibility, solvent effects, and binding dynamics. While MD simulations have been used to study related compounds to assess their stability in biological systems, no such studies have been published specifically for this compound. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically Density Functional Theory (DFT), is a common practice. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. The process involves optimizing the molecular geometry of this compound and then calculating the ¹H and ¹³C NMR isotropic shielding values. These values are subsequently converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

A hypothetical data table comparing predicted and experimental shifts would be structured as follows.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound No experimental or computational data is currently available.

| Atom Number | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom Number | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| H-2' | - | - | C-1 | - | - |

| H-4' | - | - | C-2 | - | - |

| H-5' | - | - | C-3 | - | - |

| H-6' | - | - | C-4 | - | - |

| H-3" | - | - | C-5 | - | - |

| H-6" | - | - | C-6 | - | - |

| NH | - | - | C=O | - | - |

| C-1' | - | - | |||

| C-2' | - | - | |||

| C-3' | - | - | |||

| C-4' | - | - | |||

| C-5' | - | - |

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis, also commonly performed using DFT methods, calculates the frequencies and intensities of vibrational modes (e.g., stretching, bending, and torsion) for a molecule in its optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The Potential Energy Distribution (PED) is analyzed to provide a detailed assignment of each vibrational mode to the specific atomic motions within the molecule.

Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) and Assignments for this compound No experimental or computational data is currently available.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (PED) |

|---|---|---|---|---|

| - | - | - | - | N-H stretch |

| - | - | - | - | C-H stretch (aromatic) |

| - | - | - | - | C=O stretch |

| - | - | - | NO₂ asymmetric stretch | |

| - | - | - | - | NO₂ symmetric stretch |

| - | - | - | - | C-N stretch |

Molecular Docking and Dynamics Simulations for Elucidating Specific Biomolecular Interaction Mechanisms (in vitro theoretical studies)

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These in silico techniques are fundamental in drug discovery and molecular biology.

Ligand-Protein Interaction Profiling with Model Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate different binding poses. The results provide insights into the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. Studies on related nitrobenzamide derivatives have explored targets like inducible Nitric Oxide Synthase (iNOS) and α-glucosidase.

Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound with a Model Target No specific docking studies for this compound are available.

| Target Protein | Binding Site Residues | Type of Interaction | Distance (Å) |

|---|---|---|---|

| e.g., iNOS | - | Hydrogen Bond | - |

| - | Hydrophobic | - | |

| - | Pi-Pi Stacking | - |

Binding Energy Calculations and Hotspot Identification

Following docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are common methods to calculate the binding free energy of the ligand-protein complex. These calculations provide a more quantitative estimate of binding affinity than docking scores alone. Furthermore, the total binding energy can be decomposed on a per-residue basis to identify "hotspots"—key amino acid residues that contribute most significantly to the binding interaction. Molecular dynamics simulations are often run prior to these calculations to allow the complex to relax and to sample different conformations, providing a more accurate and dynamic picture of the interaction.

Table 4: Hypothetical Binding Energy and Hotspot Analysis for the this compound-Protein Complex No specific binding energy calculations for this compound are available.

| Parameter | Value (kcal/mol) |

|---|---|

| Docking Score | - |

| ΔG_binding (MM/GBSA) | - |

| van der Waals Energy | - |

| Electrostatic Energy | - |

| Solvation Energy | - |

| Key Interacting Residues (Hotspots) | Contribution (kcal/mol) |

| e.g., Residue A | - |

| e.g., Residue B | - |

Mechanistic Investigations of Biological Interactions and Structure Activity Relationship Sar Studies of 3 Nitro N 2,4,5 Trichlorophenyl Benzamide Derivatives

Design and Synthesis of Chemically Modified Analogs for SAR Probing

The systematic modification of a lead compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. For 3-nitro-N-(2,4,5-trichlorophenyl)benzamide, this process involves the independent and combined variation of its three key structural components: the 3-nitro-substituted benzoyl ring, the N-(2,4,5-trichlorophenyl) moiety, and the central amide linkage.

The synthesis of analogs of this compound can be achieved through established amidation methodologies. A common approach involves the reaction of a substituted benzoic acid with a substituted aniline (B41778) in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. mdpi.com

To probe the SAR, a variety of analogs can be synthesized. For instance, the position and nature of the substituent on the benzoyl ring can be altered. The nitro group at the 3-position can be moved to the 2- or 4-position, or replaced with other electron-withdrawing or electron-donating groups to assess the impact on activity. mdpi.com Similarly, the substitution pattern on the trichlorophenyl ring can be varied. The number and position of the chlorine atoms can be modified to explore the influence of steric and electronic effects on biological interactions. nih.gov

The following table outlines a hypothetical set of analogs that could be synthesized to explore the SAR of the lead compound.

| Analog | Modification | Rationale for Synthesis |

| 1a | 2-nitro-N-(2,4,5-trichlorophenyl)benzamide | Investigate the effect of nitro group position. |

| 1b | 4-nitro-N-(2,4,5-trichlorophenyl)benzamide | Investigate the effect of nitro group position. |

| 1c | 3-amino-N-(2,4,5-trichlorophenyl)benzamide | Assess the impact of a reduced nitro group. |

| 1d | 3-nitro-N-(2,4-dichlorophenyl)benzamide | Evaluate the importance of the number of chlorine substituents. |

| 1e | 3-nitro-N-(phenyl)benzamide | Determine the contribution of the trichlorophenyl moiety to activity. |

Once a biological target is identified, the synthesis of a focused library of compounds can be undertaken to optimize interactions with the target's binding site. This approach leverages structural information about the target, if available, to design molecules with a higher probability of being active. For example, if the target is a specific enzyme, a library of benzamide (B126) derivatives can be designed to interact with key residues in the active site. This may involve the introduction of specific functional groups that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the enzyme. The synthesis of such libraries can be facilitated by combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of related compounds. researchgate.net

In Vitro Enzyme Inhibition and Activation Kinetics

A crucial aspect of characterizing a bioactive compound is to determine its effect on enzyme activity. This involves measuring the extent to which the compound inhibits or activates a particular enzyme and elucidating the mechanism of this interaction.

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme. nih.gov

Kinetic studies are performed to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. youtube.com This is achieved by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots. For example, studies on other benzamide derivatives have identified them as inhibitors of enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE). mdpi.comnih.gov

A hypothetical set of inhibition data for analogs of this compound against a target enzyme is presented below.

| Analog | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Lead Compound | 5.2 | 2.1 | Competitive |

| 1a | 15.8 | 7.5 | Competitive |

| 1b | 2.1 | 0.9 | Competitive |

| 1c | >100 | - | Inactive |

| 1d | 8.9 | 4.3 | Competitive |

| 1e | 55.4 | 28.1 | Competitive |

To assess the therapeutic potential and potential for off-target effects, it is essential to evaluate the specificity and selectivity of a compound against a panel of related enzymes. nih.gov A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other enzymes. This profiling is crucial for developing safe and effective drugs. For instance, a benzamide derivative might be screened against a panel of kinases or proteases to determine its selectivity profile.

Receptor Binding Studies and Affinity Measurements in Model Biological Systems

In addition to enzyme inhibition, benzamide derivatives are known to interact with various receptors, particularly G-protein coupled receptors (GPCRs). nih.govnih.gov Receptor binding assays are used to measure the affinity of a compound for a specific receptor.

These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the compound's binding affinity (Ki) can be determined. sigmaaldrich.com For example, substituted benzamides have been shown to bind to dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

The following table provides hypothetical receptor binding data for analogs of this compound against a panel of receptors.

| Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Receptor C Ki (nM) |

| Lead Compound | 50 | >1000 | 250 |

| 1a | 120 | >1000 | 400 |

| 1b | 25 | >1000 | 150 |

| 1c | >1000 | >1000 | >1000 |

| 1d | 75 | >1000 | 300 |

| 1e | 800 | >1000 | >1000 |

These binding studies are critical for understanding the compound's mechanism of action at a molecular level and for guiding further optimization of its structure to enhance affinity and selectivity for the desired biological target. nih.gov

Investigation of Cellular Pathway Perturbation

This level of investigation moves from the molecular target to the broader effects on cellular function.

Elucidation of Molecular Mechanisms of Action at the Protein/DNA/RNA Level

This involves detailed studies to understand the precise interactions of the compound. For example, molecular docking and dynamic simulation studies can be used to predict how a compound binds to its protein target. nih.gov These computational models can highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the compound in the binding site. nih.gov

Table of Related Compounds

Identification of Direct Binding Targets and Interaction Sites

Currently, specific research identifying the direct binding targets and interaction sites for this compound is not extensively available in the public domain. However, the structural components of the molecule, namely the benzamide core, the 3-nitro group, and the 2,4,5-trichlorophenyl moiety, provide clues to its potential interactions. Benzamides are a common scaffold in many pharmaceuticals and are known to interact with a variety of biological targets, often through hydrogen bonding involving the amide group.

The 2,4,5-trichlorophenyl group is a significant feature that has been associated with fungicidal activity in other chemical series. For instance, studies on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have demonstrated that the 2,4,5-trichlorophenyl substituent contributes to a good control effect against Botrytis cinerea. researchgate.net This suggests that this chlorinated phenyl ring may play a crucial role in the binding of the compound to its target, potentially through hydrophobic and halogen bonding interactions. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the benzoyl ring and participate in polar interactions or even redox processes within a biological system.

Characterization of Conformational Changes Induced by Ligand Binding

The process of a small molecule, or ligand, binding to a biological macromolecule such as a protein or enzyme often induces conformational changes in the target. These changes can be critical for the biological effect of the ligand, either activating or inhibiting the function of the macromolecule.

While direct crystallographic or spectroscopic studies detailing the conformational changes induced by the binding of this compound are not presently documented, it is a common phenomenon for inhibitors to alter the shape of their binding pocket. For example, studies on nitro-containing inhibitors of other enzymes, like nitric oxide synthases, have shown that the inhibitor binding can induce a conformational change in key amino acid residues within the active site. nanobioletters.com Such a change can create an altered molecular recognition surface, which can be a strategy for achieving inhibitor specificity. It is plausible that this compound could induce similar conformational shifts in its yet-to-be-identified biological target(s), a hypothesis that awaits experimental validation.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods are instrumental in rational drug design, allowing for the prediction of the activity of new compounds and the identification of key structural features for desired biological effects.

Development of Predictive Models for Biological Activity Based on Chemical Descriptors

Although specific QSAR models for this compound derivatives are not detailed in available literature, the methodology for their development is well-established. Such models are built by first compiling a dataset of related compounds with their measured biological activities. Then, a wide range of chemical descriptors for each compound is calculated. These descriptors can be categorized as follows:

| Descriptor Category | Examples |

| Topological | Molecular connectivity indices, Wiener index |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, surface area, molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a mathematical equation that relates these descriptors to the biological activity. For instance, in a study of 3-nitro-2,4,6-trihydroxy benzamide derivatives as photosynthetic electron transport inhibitors, a 2D-QSAR model with a correlation coefficient (r²) of 0.8544 was developed. This indicates a strong correlation between the selected descriptors and the herbicidal activity.

A hypothetical QSAR study on this compound derivatives would likely reveal the importance of descriptors related to the size and shape of the substituents, the electronic effects of the nitro group, and the hydrophobicity imparted by the trichlorophenyl moiety.

Identification of Key Structural Features for Desired Biological Effects

The ultimate goal of QSAR and other chemoinformatic approaches like pharmacophore modeling is to identify the key structural features—the pharmacophore—that are essential for a specific biological activity. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are necessary for optimal interaction with a biological target.

For benzamide derivatives, common pharmacophoric features often include the amide group acting as a hydrogen bond donor and/or acceptor, and the aromatic rings providing hydrophobic and π-stacking interactions. In a study on aminophenyl benzamide derivatives as histone deacetylase inhibitors, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net

For this compound, a hypothetical pharmacophore could include:

An aromatic ring from the benzoyl group.

A hydrogen bond donor/acceptor from the amide linkage.

A hydrophobic region corresponding to the trichlorophenyl group.

An electron-withdrawing feature representing the nitro group.

Such a model would be invaluable for designing novel derivatives with potentially enhanced or more specific biological activities.

No Publicly Available Research on the Advanced Applications of this compound

Following a comprehensive search of scholarly articles, scientific databases, and patent literature, no specific research findings were identified for the advanced chemical and materials science applications of the compound This compound . The investigation sought to uncover its use as a synthetic building block, its material-relevant physicochemical properties, and its role in supramolecular chemistry, as per the requested outline.

The search results were primarily limited to vendor product listings, which provide basic chemical identifiers but no experimental or theoretical research data. While studies on analogous substituted benzamide compounds exist, detailing their synthesis and in some cases, their physical properties or biological activities, this information does not directly pertain to this compound and therefore cannot be used to address the specific topics of the proposed article.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as no such published data for this particular compound could be located.

Exploration of Advanced Chemical and Materials Science Applications of 3 Nitro N 2,4,5 Trichlorophenyl Benzamide

Self-Assembly and Supramolecular Chemistry Investigations

Formation of Ordered Structures and Nanomaterials

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of materials science and nanotechnology. This process is governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The molecular architecture of 3-nitro-N-(2,4,5-trichlorophenyl)benzamide is rich with features that could drive such self-assembly, leading to the formation of sophisticated nanomaterials.

The central benzamide (B126) linkage provides a robust hydrogen bonding motif (N-H···O=C), a well-established driver for creating linear or sheet-like supramolecular arrays. nih.govnih.gov The planarity of the amide bond, in conjunction with the aromatic rings, facilitates predictable packing arrangements. nih.gov The presence of both a nitro group and a trichlorophenyl group introduces significant electronic asymmetry. The nitro group is strongly electron-withdrawing, creating an electron-deficient region on the benzoyl ring. wikipedia.orgnih.gov Conversely, the trichlorophenyl ring is also highly electron-deficient due to the inductive effects of the chlorine atoms.

This electronic landscape is critical for directing intermolecular interactions. The electron-deficient aromatic rings are primed to engage in π-π stacking interactions with electron-rich aromatic systems, or in anion-π interactions where an anion is attracted to the face of the electron-poor ring. researchgate.netrsc.org Furthermore, the chlorine atoms on the phenyl ring can participate in halogen bonding, a directional interaction with nucleophiles that is increasingly exploited in crystal engineering to build complex architectures. hhu.demdpi.com

The interplay of these varied interactions—hydrogen bonds, π-π stacking, and halogen bonds—could lead to the formation of diverse and complex ordered structures. Depending on the conditions, this compound could theoretically self-assemble into nanofibers, nanosheets, or crystalline porous frameworks. The formation of such nanomaterials from benzamide and other peptide-based molecules has been demonstrated, often influenced by solvent choice and other environmental factors. nih.govrsc.orgnih.gov

Table 1: Potential Non-Covalent Interactions Driving Self-Assembly of this compound and Related Systems

| Interacting Groups | Type of Interaction | Potential Outcome in Assembly |

| Amide (N-H and C=O) | Hydrogen Bonding | Formation of linear chains or 2D sheets |

| Nitro-benzoyl ring & Trichlorophenyl ring | π-π Stacking | Stacked columnar or layered structures |

| Chlorine atoms & Nucleophiles (e.g., O, N) | Halogen Bonding | Directional control over crystal packing |

| Electron-deficient rings & Anions | Anion-π Interactions | Stabilization of anionic species within a framework |

This table is generated based on established principles of supramolecular chemistry and may not represent experimentally verified interactions for this specific compound.

Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly. wikipedia.orglibretexts.org The design of effective hosts relies on principles of molecular recognition, where the host possesses a cavity or binding site with size, shape, and electronic complementarity to the intended guest.

The structure of this compound suggests its potential utility in host-guest systems, either as a component of a larger host assembly or as a guest itself. The electron-deficient nature of both aromatic rings is a key feature. researchgate.netrsc.orgacs.org A supramolecular assembly of this compound could create cavities lined with these electron-poor surfaces, making them ideal hosts for electron-rich guest molecules, such as certain aromatic hydrocarbons or molecules with lone pairs of electrons. The binding in such a system would be driven by favorable π-π stacking and donor-acceptor interactions.

Conversely, the molecule itself could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or metal-organic frameworks. wikipedia.orglibretexts.org The specific size and shape of the molecule, along with the potential for hydrogen bonding and halogen bonding with the host, would determine the stability and selectivity of such host-guest complexes. The non-planar conformation that can be adopted by polychlorinated biphenyl (B1667301) systems suggests that the trichlorophenyl ring could be twisted relative to the benzoyl moiety, influencing how it fits within a host's binding site. nih.govnih.gov

The ability to form inclusion complexes has significant implications. For instance, encapsulating a guest molecule can alter its chemical reactivity, enhance its solubility, or protect it from degradation. wikipedia.org If a porous framework were formed from this compound, it could potentially be used for the selective separation of small molecules based on size and chemical properties. rsc.org

Table 2: Theoretical Host-Guest Chemistry Scenarios Involving this compound

| Role of Compound | Potential Host/Guest Partner | Driving Interactions | Potential Application |

| Host Assembly | Electron-rich aromatics (e.g., benzene (B151609), aniline) | π-π stacking, donor-acceptor | Selective separation, sensing |

| Guest | Cyclodextrins, Calixarenes | Hydrophobic interactions, hydrogen bonding | Modified solubility, controlled release |

| Guest | Metal-Organic Frameworks (MOFs) | van der Waals forces, halogen bonding | Component in functional materials |

This table presents theoretical applications based on the principles of host-guest chemistry and the molecular features of the compound.

Future Research Directions and Concluding Perspectives on 3 Nitro N 2,4,5 Trichlorophenyl Benzamide

Unexplored Synthetic Methodologies and Chemical Transformations

The synthesis of 3-nitro-N-(2,4,5-trichlorophenyl)benzamide has not been explicitly detailed in publicly available research. However, established methods for benzamide (B126) synthesis offer a logical starting point for future investigation. A primary route to explore would be the acylation of 2,4,5-trichloroaniline (B140166) with 3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common and efficient method for forming amide bonds. mdpi.com The reaction would likely proceed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

Future research could focus on optimizing this synthesis by exploring various solvents, bases, and reaction conditions to maximize yield and purity. Alternative "green chemistry" approaches could also be investigated, such as solvent-free reactions or the use of novel catalysts to facilitate the amidation. nanobioletters.com

Beyond its initial synthesis, the chemical transformations of this compound remain uncharted territory. A key area for future study is the reduction of the nitro group to an amino group. This transformation would yield 3-amino-N-(2,4,5-trichlorophenyl)benzamide, a potentially valuable intermediate for the synthesis of more complex molecules, such as dyes or pharmacologically active agents. The selective reduction of the nitro group without affecting the chloro substituents would be a primary objective. Additionally, electrophilic aromatic substitution on the benzamide rings, if possible given the deactivating nature of the existing substituents, could be explored to create a library of derivatives.

Advanced Mechanistic Characterization of Biological and Chemical Interactions

The biological and chemical interactions of this compound are entirely speculative at this point and require thorough investigation. The presence of both a nitroaromatic group and a polychlorinated aromatic ring suggests several potential mechanisms of action that warrant future study. Nitroaromatic compounds are known to be reducible by various cellular reductases to form reactive nitroso and hydroxylamino intermediates, which can lead to biological effects. sigmaaldrich.com Therefore, investigating the metabolic fate of the nitro group in biological systems would be a critical research direction.

The heavily chlorinated phenyl ring could impart significant hydrophobicity to the molecule, potentially leading to interactions with lipid membranes or hydrophobic pockets within proteins. Halogenated aromatic compounds are known to persist in the environment and can have diverse toxicological profiles. researchgate.net Computational studies, such as molecular docking, could be employed as an initial screening method to predict potential binding interactions with various enzymes or receptors. researchgate.netnih.gov For instance, docking studies on similar sulfonamide compounds have been used to predict interactions with protein residues through hydrogen bonding and hydrophobic interactions. nih.gov Such in silico approaches could help prioritize targets for subsequent in vitro biological assays. researchgate.net

Opportunities for Rational Design of Novel Analogs with Enhanced Specificity or Potency for Research Applications

The structure of this compound offers a versatile scaffold for the rational design of novel analogs. Systematic modification of its structure could lead to compounds with tailored properties for specific research applications. Future research should focus on creating a structure-activity relationship (SAR) profile by synthesizing and testing a series of analogs.

Key modifications could include:

Varying the position and number of nitro groups: Moving the nitro group to the ortho or para position on the benzoyl ring would alter the electronic properties and geometry of the molecule.

Varying the halogen substitution pattern: The number and position of chlorine atoms on the aniline (B41778) ring could be altered to modulate lipophilicity and steric hindrance. Replacing chlorine with other halogens like bromine or fluorine could also be explored. The strategic placement of chlorine atoms is known to enhance the biological activity of certain molecules. mdpi.com

Replacing the nitro group with other functional groups: The nitro group could be replaced with other electron-withdrawing or electron-donating groups to probe their influence on activity.

Modifying the benzamide linker: The amide linker itself could be modified, although this would represent a more significant departure from the core structure.

The design of these analogs can be guided by computational modeling to predict their physicochemical properties and potential biological activities. nih.gov The fungicidal activity of compounds containing a 2,4,5-trichlorophenyl moiety suggests that analogs of this compound could be rationally designed and screened for potential agrochemical applications. researchgate.net

Table 1: Comparison of Structural Features for Analog Design

| Compound Name | Aromatic Ring 1 Substituent(s) | Aromatic Ring 2 Substituent(s) | Linker |

| This compound | 3-nitro | 2,4,5-trichloro | -CO-NH- |

| N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com | 4-nitro | 3-chloro | -CO-NH-CH2-CH2- |

| 2-nitro-N-(3,4,5-trichlorophenyl)benzamide nih.gov | 2-nitro | 3,4,5-trichloro | -CO-NH- |

| 3-chloro-N-(2,4,5-trichlorophenyl)benzamide uni.lu | 3-chloro | 2,4,5-trichloro | -CO-NH- |

Broader Implications of Benzamide and Halogenated Aromatic Chemistry in Contemporary Scientific Disciplines

While research on this compound itself is lacking, the broader chemical classes to which it belongs—benzamides and halogenated aromatics—are of immense importance in science. Benzamides are a cornerstone of medicinal chemistry, with many drugs containing this functional group. nanobioletters.com They are valued for their stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nanobioletters.com

Halogenated aromatic compounds have widespread applications, from pharmaceuticals and agrochemicals to advanced materials. researchgate.net The introduction of halogen atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com However, the persistence and potential toxicity of some halogenated aromatics also make them important subjects of environmental science and toxicology research. researchgate.net Future studies on this compound could therefore contribute to a deeper understanding of the structure-property relationships in these important classes of compounds.

Remaining Open Questions and Areas for Future Academic Inquiry

Given the absence of dedicated research, the field is wide open for academic inquiry into this compound. The most fundamental questions remain unanswered:

Fundamental Physicochemical Properties: What are the basic physicochemical properties of this compound, such as its solubility, pKa, and crystal structure?

Spectroscopic Characterization: What are its detailed spectroscopic signatures (NMR, IR, UV-Vis, Mass Spectrometry) that would confirm its structure and aid in its identification? While some vendor information exists, a full academic characterization is needed. mdpi.com

Biological Activity Profile: Does this compound possess any significant biological activity? A broad-based screening against various cell lines, enzymes, and microorganisms would be a valuable first step. The presence of the nitro group and multiple chlorine atoms suggests that antimicrobial or anticancer properties could be explored. mdpi.comnanobioletters.com

Mechanism of Action: If any biological activity is discovered, what is the underlying mechanism of action? Does it involve the reduction of the nitro group, or is it driven by the halogenated phenyl ring?

Environmental Fate and Toxicity: What is the environmental persistence and potential toxicity of this compound? Given its structure, this is a critical question from an environmental chemistry perspective. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-nitro-N-(2,4,5-trichlorophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via acylation of 2,4,5-trichlorophenylamine with 3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), solvent selection (dry dichloromethane or THF), and temperature (0–25°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (>80%) are achievable by excluding moisture and using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- NMR : Analyze - and -NMR for aromatic proton environments (e.g., deshielded protons near nitro and chloro groups) and carbonyl carbon (~165–170 ppm).

- IR : Confirm the amide C=O stretch (~1650–1680 cm) and nitro group asymmetric/symmetric stretches (~1520 and 1350 cm).

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Key parameters include thermal displacement factors for chlorine and nitro groups to address disorder .

Q. What protocols ensure purity validation of this compound in academic research?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%). Cross-validate with melting point analysis (mp ~180–185°C) and elemental analysis (C, H, N within ±0.3% of theoretical values). Certificates of Analysis (COAs) can be requested from suppliers by providing batch numbers and coordinating with customer support for spectral data .

Advanced Research Questions

Q. How do electronic effects of the nitro and trichlorophenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the benzamide ring for nucleophilic aromatic substitution (e.g., methoxylation at the para position), while the trichlorophenyl group sterically hinders ortho positions. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts electrophilic regions via electrostatic potential maps. Experimental validation involves monitoring reaction kinetics with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on the biological activity of derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC) may arise from solvation effects or unaccounted protein-ligand dynamics. Use molecular docking (AutoDock Vina) with explicit solvent models and MD simulations (GROMACS) to refine binding affinity predictions. Validate via isothermal titration calorimetry (ITC) to measure actual binding constants. Adjust synthetic routes to introduce substituents (e.g., fluoro analogs) for structure-activity relationship (SAR) studies .

Q. What crystallographic challenges arise from disordered nitro/chloro groups, and how can SHELXL parameters address them?

- Methodological Answer : Disordered chlorine or nitro groups in X-ray structures lead to poor refinement (high R). In SHELXL, apply PART instructions to split disordered atoms and refine occupancy ratios. Use restraints (DELU, SIMU) to stabilize thermal parameters. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve electron density maps. Validate with Hirshfeld surface analysis to ensure realistic intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products